2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide
Description
2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide is a benzimidazole derivative featuring a cyano group at position 2 and a dimethyl-substituted sulfonamide moiety at position 1. The sulfonamide group enhances solubility and bioavailability, while the cyano substituent may influence electronic properties and reactivity.
Properties
CAS No. |
88422-20-2 |
|---|---|
Molecular Formula |
C10H10N4O2S |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide |
InChI |
InChI=1S/C10H10N4O2S/c1-13(2)17(15,16)14-9-6-4-3-5-8(9)12-10(14)7-11/h3-6H,1-2H3 |
InChI Key |
VNTHODVVFWAASB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1C2=CC=CC=C2N=C1C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide typically involves the reaction of benzimidazole with appropriate methylating agents such as iodomethane. The reaction conditions often include the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to facilitate the methylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Reduction Reactions
The cyano group undergoes selective reduction under controlled conditions:
-
Catalytic Hydrogenation : Using H₂ gas with palladium or platinum catalysts in ethanol converts the cyano group to a primary amine (-CH₂NH₂) at room temperature.
-
Lithium Aluminum Hydride (LiAlH₄) : Reduces the cyano group to a methylene amine (-CH₂NH₂) in tetrahydrofuran (THF) under reflux, yielding 2-aminomethyl derivatives.
| Reaction Type | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| Cyano Reduction | H₂, Pd/C, EtOH, 25°C | 2-Aminomethyl-N,N-dimethyl... | Selective, high yield |
| Cyano → Amine | LiAlH₄, THF, reflux | 2-Aminomethyl-N,N-dimethyl... | Requires anhydrous conditions |
Nucleophilic Substitution
The cyano group acts as an electrophilic site for nucleophilic attack:
-
Hydrolysis : Acidic (H₂SO₄/H₂O) or basic (NaOH) hydrolysis converts the cyano group to a carboxylic acid (-COOH) or carboxamide (-CONH₂), respectively.
-
Thiol Addition : Reaction with thiols (e.g., R-SH) in the presence of bases like K₂CO₃ produces thioamide derivatives (-C(=S)NR₂).
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acidic Hydrolysis | H₂SO₄, H₂O, 100°C | 2-Carboxy-N,N-dimethyl... | 60–70% |
| Basic Hydrolysis | NaOH, H₂O/EtOH, reflux | 2-Carbamoyl-N,N-dimethyl... | 65% |
Sulfonamide Reactivity
The sulfonamide group participates in displacement reactions under strong alkaline or acidic conditions:
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ replaces the sulfonamide group with alkyl chains.
-
Acylation : Reacts with acyl chlorides (e.g., AcCl) to form N-acylated derivatives.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 2-Cyano-N-methyl-N,N-dimethyl... | Requires polar aprotic solvent |
| Acylation | AcCl, pyridine, 0°C→RT | 2-Cyano-N-acetyl-N,N-dimethyl... | Mild conditions |
Cyclization and Heterocycle Formation
The benzimidazole core facilitates cyclization with bifunctional reagents:
-
Formation of Triazoles : Reaction with sodium azide (NaN₃) under Cu(I) catalysis forms 1,2,3-triazole rings fused to the benzimidazole .
-
Smiles Rearrangement : Activates with chloroacetyl chloride to form fused heterocycles like benzoxazoles .
Oxidation Reactions
Controlled oxidation modifies the benzimidazole ring:
-
Ring Oxidation : Using KMnO₄ in acidic conditions introduces hydroxyl groups at adjacent positions.
-
Sulfonamide Oxidation : H₂O₂/CH₃COOH oxidizes the sulfonamide sulfur to a sulfonic acid (-SO₃H).
Scientific Research Applications
The biological activity of 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide has been extensively studied, particularly for its antimicrobial , antiviral , and anticancer properties.
Anticancer Applications
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including colon cancer (SW1116) and others. The compound's mechanism involves inhibition of specific enzymes that are crucial for cancer cell proliferation, leading to apoptosis in targeted cells .
Antiviral Properties
2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide has also shown potential as an antiviral agent. Studies have highlighted its effectiveness against viruses such as coxsackievirus B and herpes simplex virus, with reported IC50 values indicating significant inhibition of viral replication . The compound's ability to interfere with viral enzyme activity is a key factor in its antiviral efficacy.
Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .
Material Science Applications
Beyond biological applications, 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide is being explored in material science. Its unique chemical structure allows it to be used as a building block for synthesizing advanced materials with specific electronic or optical properties. This versatility is particularly beneficial in the development of sensors and other electronic devices.
Case Studies
Several case studies illustrate the applications of 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide:
- Anticancer Study : A study evaluated the compound's effect on SW1116 colon cancer cells, demonstrating an IC50 value of 7.29 μM compared to standard methotrexate (IC50 = 2.49 μM). This highlights its potential as an effective anticancer agent .
- Antiviral Research : In a study focusing on HIV, derivatives of the compound were tested for their ability to inhibit viral replication, with some compounds showing EC50 values as low as 3.13 μM against HIV-1 .
- Antimicrobial Efficacy : Research on the antimicrobial properties revealed that the compound effectively inhibited growth in various bacterial strains, showcasing its potential in antibiotic development .
Mechanism of Action
The mechanism of action of 2-Cyano-N,N-dimethyl-1H-benzo[d]imidazole-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Physicochemical Properties and Stability
Melting Points and Solubility
- Imidazole analogs in exhibit melting points between 155–208°C, influenced by sulfonamide substituents (e.g., indolinyl vs. morpholino) .
- Benzimidazole sulfonamides (e.g., ) are generally solids at room temperature, with solubility dependent on substituent polarity. The target compound’s dimethylsulfonamide likely enhances water solubility compared to aryl-sulfonylated derivatives .
Stability
- Benzimidazoles with electron-withdrawing groups (e.g., nitro in ) exhibit greater thermal stability than alkyl-substituted analogs .
Biological Activity
2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Composition
- CAS Number : 88422-20-2
- Molecular Formula : C10H10N4O2S
- Molecular Weight : 250.28 g/mol
- IUPAC Name : 2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide
| Property | Value |
|---|---|
| CAS No. | 88422-20-2 |
| Molecular Formula | C10H10N4O2S |
| Molecular Weight | 250.28 g/mol |
| IUPAC Name | 2-cyano-N,N-dimethylbenzimidazole-1-sulfonamide |
Synthesis Methods
The synthesis of 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide typically involves the reaction of benzimidazole with methylating agents like iodomethane in the presence of bases such as potassium carbonate and polar aprotic solvents like dimethylformamide (DMF) .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can inhibit enzyme activities, particularly those involved in critical cellular processes. The specific pathways affected depend on the biological context in which the compound is studied .
Antimicrobial Activity
Research indicates that 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide exhibits significant antimicrobial properties. For instance:
- Antibacterial Studies : In vitro studies have demonstrated that this compound possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest robust antibacterial efficacy .
Antiviral Activity
The compound has also been evaluated for its antiviral properties:
- Case Study : A study showed that sulfonamide derivatives similar to this compound exhibited antiviral activity against several viruses, including Newcastle disease virus (NDV) and avian influenza virus (AIV). The IC50 values indicated potent activity against these viral strains .
Comparative Analysis with Similar Compounds
A comparison with other benzimidazole derivatives reveals that 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide stands out due to its unique functional groups, which enhance its biological activity compared to structurally similar compounds.
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide | Antibacterial, Antiviral | Varies by strain |
| 4-Chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)N,N-dimethyl-imidazole-1-sulfonamide | Antiviral against NDV | Not specified |
| 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole | Antifungal and Antibacterial | Not specified |
Study on Antibacterial Activity
In a study evaluating various benzimidazole derivatives, it was found that compounds with similar structural motifs to 2-Cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized a range of assays to determine MIC and MBC values .
Study on Antiviral Efficacy
Another research focused on the antiviral potential of sulfonamides demonstrated that derivatives exhibited high efficacy against influenza viruses, with IC50 values significantly lower than those of standard antiviral drugs. This suggests that modifications to the benzimidazole structure can enhance antiviral properties .
Q & A
Q. What are the common synthetic routes for preparing 2-cyano-N,N-dimethyl-1H-benzimidazole-1-sulfonamide?
The synthesis typically involves sequential functionalization of the benzimidazole core. Key steps include:
- Nitro reduction : Zinc dust in HCl/EtOH reduces nitro groups to amines, as seen in the preparation of N-(2-aminophenyl)-benzenesulfonamides .
- Sulfonylation : Reacting the amine intermediate with sulfonyl chlorides (e.g., 2,4-dimethylbenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) introduces the sulfonamide group .
- Cyclization and cyanation : Thiocarbonyldiimidazole or similar agents facilitate cyclization, while nitrile groups are introduced via substitution or cyanation reagents .
Q. How is structural characterization of this compound performed?
- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is widely used for refining crystal structures, particularly for resolving regioisomers and verifying bond angles/distances .
- NMR spectroscopy : and NMR identify substituent positions and confirm purity. 2D techniques (HMBC, HSQC) resolve complex coupling in benzimidazole derivatives .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What solvents and reaction conditions optimize the sulfonylation step?
Polar aprotic solvents (e.g., dichloromethane, pyridine) and mild bases (e.g., -diisopropylethylamine) are preferred for sulfonylation to minimize side reactions. Reactions are typically conducted at room temperature or under reflux (80°C) for 1–2 hours .
Advanced Research Questions
Q. How can regioisomeric products during synthesis be resolved and quantified?
- Chromatographic separation : Flash chromatography (cyclohexane/AcOEt gradients) isolates isomers .
- Crystallographic analysis : X-ray diffraction distinguishes isomers via differences in bond angles (e.g., S1–N1–C2 vs. S1–N1–C7A angles) .
- Quantitative NMR : Integration of distinct proton signals (e.g., aromatic or methyl groups) determines isomer ratios .
Q. What computational methods predict the bioactivity of this compound?
- Docking studies : Molecular docking with target proteins (e.g., fungal cytochrome bc1 for related imidazole sulfonamides) evaluates binding affinity .
- QSAR modeling : Quantitative structure-activity relationships correlate electronic properties (e.g., sulfonamide electronegativity) with antifungal or antiparasitic activity .
Q. How does the sulfonamide group influence reactivity in cross-coupling reactions?
The sulfonamide acts as an electron-withdrawing group, directing electrophilic substitution to the benzimidazole ring’s 5- or 6-positions. Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require protection of the sulfonamide to prevent coordination with catalysts .
Q. What strategies mitigate hydrolysis of the cyano group under acidic conditions?
- Buffered conditions : Use pH-stable buffers (e.g., phosphate) during reactions.
- Protecting groups : Temporarily protect the cyano group as a thiocyanate or triflate derivative .
Methodological Considerations
Q. How are crystallographic data validated for this compound?
SHELXL refines structures using least-squares minimization, with R-factor thresholds (<5% for high-resolution data). Twinning parameters and displacement ellipsoids are analyzed to confirm anisotropic thermal motion .
Q. What analytical techniques detect trace impurities in synthesized batches?
Q. How are reaction mechanisms for benzimidazole sulfonamide formation elucidated?
- Kinetic studies : Monitoring reaction rates under varying temperatures and concentrations identifies rate-determining steps (e.g., sulfonylation vs. cyclization).
- Isotopic labeling : -labeled amines track nitrogen migration during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
